molecular formula C15H8ClF3O3 B12884364 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- CAS No. 99199-05-0

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-

Cat. No.: B12884364
CAS No.: 99199-05-0
M. Wt: 328.67 g/mol
InChI Key: GUVVEYJOVRMQDU-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- is a chemical compound that belongs to the class of isobenzofuranones. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires a high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis methods that optimize yield and purity. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production. The Suzuki–Miyaura coupling reaction is particularly favored due to its mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both the isobenzofuranone core and the trifluoromethyl group makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

99199-05-0

Molecular Formula

C15H8ClF3O3

Molecular Weight

328.67 g/mol

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H8ClF3O3/c16-12-6-9(15(17,18)19)1-4-13(12)22-10-2-3-11-8(5-10)7-21-14(11)20/h1-6H,7H2

InChI Key

GUVVEYJOVRMQDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1

Origin of Product

United States

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